4-chloro-N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide is a complex organic compound with a molecular formula of C21H18ClN5O4S . This compound features a unique structure that includes a chlorobenzene sulfonamide moiety, a furyl group, and an imidazo[1,2-a]pyridine scaffold. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine scaffold: This can be achieved through radical reactions, transition metal catalysis, or metal-free oxidation.
Introduction of the furyl group: This step often involves coupling reactions under specific conditions to attach the furyl moiety to the imidazo[1,2-a]pyridine scaffold.
Sulfonamide formation: The final step involves the reaction of the intermediate with a chlorobenzene sulfonyl chloride to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-chloro-N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide: This compound itself.
Other imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents.
Sulfonamide derivatives: Compounds with similar sulfonamide moieties but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential biological activities
Properties
Molecular Formula |
C21H18ClN5O4S |
---|---|
Molecular Weight |
471.9g/mol |
IUPAC Name |
N-[(Z)-[5-[[(4-chlorophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN5O4S/c1-14-20(27-11-3-2-4-19(27)25-14)21(28)26-23-12-16-7-8-17(31-16)13-24-32(29,30)18-9-5-15(22)6-10-18/h2-12,24H,13H2,1H3,(H,26,28)/b23-12- |
InChI Key |
NKKXXQBVTCDMGE-FMCGGJTJSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(O3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC=C(O3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(O3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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